Natrium-Ursodeoxycholat

Übersicht

Beschreibung

Ursodeoxycholic acid (sodium salt) is a bile acid derivative that is used primarily for its therapeutic properties in treating liver and gallbladder diseases. It is a secondary bile acid produced in the liver and is known for its ability to dissolve gallstones and improve liver function . Ursodeoxycholic acid was first identified in the bile of bears, which is reflected in its name derived from the genus Ursus .

Wissenschaftliche Forschungsanwendungen

Ursodesoxycholsäure (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Synthese von Gallensäuredervaten und als Reagenz in der organischen Synthese verwendet.

Medizin: Es wird häufig zur Behandlung von Lebererkrankungen wie primär biliärer Cholangitis und Gallensteinen eingesetzt.

5. Wirkmechanismus

Ursodesoxycholsäure übt ihre Wirkung aus, indem es die Absorption von Cholesterin im Darm reduziert und Micellen auflöst, die Cholesterin enthalten . Es ersetzt giftigere Gallensäuren im Gallensäurenpool und reduziert so die Gesamtoxizität . Ursodesoxycholsäure hat auch entzündungshemmende und anti-apoptotische Eigenschaften, die zu seinen therapeutischen Wirkungen beitragen .

Ähnliche Verbindungen:

Chenodesoxycholsäure: Ein Epimer der Ursodesoxycholsäure mit ähnlichen choleretischen Wirkungen, aber weniger günstiger Verträglichkeit beim Menschen.

Cholsäure: Eine primäre Gallensäure, die bei der Synthese von Ursodesoxycholsäure verwendet wird.

Lithocholsäure: Eine weitere Gallensäure, die zu Ursodesoxycholsäure metabolisiert werden kann.

Eindeutigkeit: Ursodesoxycholsäure ist aufgrund ihrer Hydrophilie und geringeren Toxizität im Vergleich zu anderen Gallensäuren wie Chenodesoxycholsäure und Cholsäure einzigartig . Ihre Fähigkeit, Cholesteringallensteine aufzulösen, und ihre therapeutischen Anwendungen bei Lebererkrankungen machen sie zu einer wertvollen Verbindung in der Medizin .

Wirkmechanismus

Target of Action

Ursodeoxycholate sodium, also known as Ursodeoxycholic acid (UDCA), is a naturally-occurring bile acid . It primarily targets the bile acid pool in the liver . It interacts with G protein-coupled bile acid receptor 5 (TGR5, GPCR19) and farnesoid X receptor (FXR) . These receptors play a crucial role in maintaining liver-gut immune homeostasis and regulating lipid, glucose, and energy metabolism .

Mode of Action

UDCA works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It is less toxic than cholic acid or chenodeoxycholic acid due to its hydrophilicity . UDCA inhibits apoptosis in rat hepatocytes and nonhepatic cells in vitro by modulating mitochondrial membrane perturbation, reducing Bax protein abundance in mitochondria, and inhibiting reactive oxygen species .

Biochemical Pathways

UDCA affects several biochemical pathways. It helps regulate cholesterol by reducing the rate at which the intestine absorbs cholesterol molecules while breaking up micelles containing cholesterol . This leads to the gradual dissolution of cholesterol-rich gallstones . Moreover, UDCA has been shown to inhibit the induction of nitric oxide synthase .

Pharmacokinetics

UDCA has low oral bioavailability and pH-dependent solubility and permeability . To improve its bioavailability, a pH-modified extended-release formulation of UDCA has been developed using Na2CO3 as the alkalizing agent and hydroxypropyl methylcellulose (HPMC) as the release-modifying agent . This formulation significantly increased the area under the curve (AUC) compared to UDCA or the non-extended-release UDCA formulation in rats .

Result of Action

The primary result of UDCA’s action is the treatment of primary biliary cirrhosis (PBC) and the dissolution of gallstones . It is also used to prevent gallstone formation in obese patients experiencing rapid weight loss . It’s worth noting that udca is associated with an increase in hepatocellular carcinoma in pbc, especially when it fails to achieve a biochemical response .

Action Environment

The action of UDCA is influenced by environmental factors such as pH. Its solubility and permeability are pH-dependent . Therefore, modifications to its formulation, such as the addition of an alkalizing agent, can enhance its efficacy .

Biochemische Analyse

Biochemical Properties

Ursodeoxycholate sodium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Ursodeoxycholate sodium works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It also mediates the sodium-independent transport of organic anions such as sulfobromophthalein and conjugated and unconjugated bile acids .

Cellular Effects

Ursodeoxycholate sodium has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect .

Molecular Mechanism

The mechanism of action of ursodeoxycholate sodium is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Ursodeoxycholate sodium reduces elevated liver enzyme levels by facilitating bile flow through the liver and protecting liver cells .

Temporal Effects in Laboratory Settings

The effects of ursodeoxycholate sodium change over time in laboratory settings. It has been reported that butyrate and ursodeoxycholate increased among participants randomized to a specific treatment, along with compelling trends between butyrate and glycated haemoglobin (HbA1c) .

Dosage Effects in Animal Models

The effects of ursodeoxycholate sodium vary with different dosages in animal models. For instance, a study showed that ursodeoxycholic acid inhibits inflammatory responses and promotes functional recovery after spinal cord injury in rats .

Metabolic Pathways

Ursodeoxycholate sodium is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Bile acids transporter defect or signaling pathways abnormal activation are linked to cholestasis, inflammation, fibrosis, carcinogenesis, and metabolic disorders .

Transport and Distribution

Ursodeoxycholate sodium is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of ursodeoxycholate sodium and its effects on activity or function are complex. It has been reported that ursodeoxycholate promotes protein phosphorylation in the cytosol of rat hepatocytes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized through the reduction of 7-ketolithocholic acid. This process involves the use of metallic sodium or potassium as reducing agents . Another method involves the catalytic hydrogenation of 3α-hydroxy-7-oxo-5β-cholanate using Raney nickel as the catalyst .

Industrial Production Methods: The industrial production of ursodeoxycholic acid typically follows the synthesis process outlined by Kanazawa, which involves the reduction of 7-ketolithocholic acid in the presence of metallic sodium . Electroreduction methods have also been developed to improve stereoselectivity and environmental friendliness .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ursodesoxycholsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Ursodesoxycholsäure kann unter Verwendung starker Oxidationsmittel wie Kaliumpermanganat oxidiert werden.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen von Ursodesoxycholsäure auftreten, oft unter Verwendung von Reagenzien wie Säurechloriden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Ursodesoxycholsäure, wie z. B. ihre Ester und Salze.

Vergleich Mit ähnlichen Verbindungen

Chenodeoxycholic acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less favorable tolerance in humans.

Cholic acid: A primary bile acid used in the synthesis of ursodeoxycholic acid.

Lithocholic acid: Another bile acid that can be metabolized to ursodeoxycholic acid.

Uniqueness: Ursodeoxycholic acid is unique due to its hydrophilicity and lower toxicity compared to other bile acids like chenodeoxycholic acid and cholic acid . Its ability to dissolve cholesterol gallstones and its therapeutic applications in liver diseases make it a valuable compound in medicine .

Biologische Aktivität

Ursodeoxycholate sodium, a salt form of ursodeoxycholic acid (UDCA), is a secondary bile acid with significant therapeutic applications, particularly in the treatment of liver diseases. This article explores its biological activity, mechanisms of action, and therapeutic potential across various medical conditions.

Overview of Ursodeoxycholate Sodium

Ursodeoxycholic acid is produced from metabolism by intestinal bacteria and is known for its cytoprotective and anti-inflammatory properties. It has been used in traditional Chinese medicine and has been clinically applied since the 1970s in Western medicine for conditions like cholestatic liver diseases, including primary biliary cholangitis and gallstones .

Ursodeoxycholate sodium exerts its biological effects through several mechanisms:

- Choleretic Effects : It increases bile flow and alters the composition of bile by displacing more toxic bile acids, which helps to reduce hepatotoxicity .

- Cytoprotection : UDCA protects hepatocytes and cholangiocytes from oxidative stress and inflammation by reducing reactive oxygen species (ROS) production and stimulating anti-apoptotic pathways .

- Immunomodulation : It has been shown to suppress immune responses, which can be beneficial in inflammatory conditions .

- Anti-inflammatory Actions : UDCA regulates cytokine production and enhances epithelial cell repair in the gastrointestinal tract, contributing to its anti-inflammatory effects .

Pharmacokinetics

- Absorption : Following oral administration, UDCA is absorbed primarily through passive diffusion, with about 50% hepatic extraction in healthy individuals. Its bioavailability increases significantly in patients with liver disease .

- Distribution : UDCA predominantly distributes in bile and intestines, with a small volume of distribution expected due to its binding to plasma proteins (70%) .

- Elimination : The compound is primarily excreted via feces, with minimal renal elimination. Its half-life ranges from 3.5 to 5.8 days .

Therapeutic Applications

Ursodeoxycholate sodium has been investigated for various conditions beyond liver diseases:

- Liver Diseases : It remains a standard treatment for primary biliary cholangitis and other cholestatic liver disorders, showing reductions in alkaline phosphatase levels—a key biomarker for liver injury .

- Neurodegenerative Diseases : Research indicates that UDCA can cross the blood-brain barrier, offering protective effects against neuronal death in models of Alzheimer’s and Parkinson’s diseases by promoting mitochondrial stability and reducing apoptosis .

- Metabolic Disorders : Evidence suggests that UDCA may improve outcomes in conditions like nonalcoholic fatty liver disease (NAFLD), diabetes, and obesity through its metabolic regulatory effects .

Study on Liver Disease Treatment

A randomized trial evaluated the efficacy of UDCA in patients with primary sclerosing cholangitis (PSC). While UDCA was associated with reduced alkaline phosphatase levels, concerns arose regarding high-dose treatments potentially increasing liver-related adverse outcomes .

Neuroprotective Effects

In a mouse model of Alzheimer’s disease, treatment with UDCA improved cognitive function by mitigating neuronal apoptosis through various cellular mechanisms including downregulation of endoplasmic reticulum stress responses .

Data Table: Summary of Biological Activities

Eigenschaften

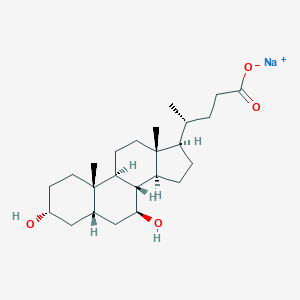

IUPAC Name |

sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFRNBJHDMUMBL-FUXQPCDDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2898-95-5, 103767-93-7 | |

| Record name | Ursodeoxycholic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursodeoxycholate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103767937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2898-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URSODEOXYCHOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKU915YJNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the effect of Ursodeoxycholate Sodium on liver cells?

A1: The research paper demonstrates that Ursodeoxycholate Sodium stimulates the proliferation, or growth, of liver cells (hepatocytes) in laboratory settings []. This effect was observed in both quiescent (inactive) and primed (prepared for growth) hepatocytes isolated from rats. Interestingly, the study found that UDC enhanced the effects of other growth-promoting factors like Epidermal Growth Factor (EGF) and normal rat serum. This suggests that UDC may have a synergistic effect with other growth factors in promoting liver cell proliferation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.